2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-3-[2-(thiophen-2-yl)ethyl]thieno[3,2-d]pyrimidin-4(3H)-one
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Overview
Description
2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-3-[2-(thiophen-2-yl)ethyl]thieno[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C22H19N3O2S3 and its molecular weight is 453.59. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Thienopyridines and Pyrimidines
Research has explored the synthesis of new thieno[2,3-b]pyridines, pyrimidino[4',5':4,5]thieno[2,3-b]pyridine, and pyridines incorporating 5-bromobenzofuran-2-yl moiety. These compounds, including variations of the given compound, have been synthesized for potential use in various applications due to their unique chemical structures and properties. The synthetic process involves elemental analysis, spectral data, and chemical transformation techniques to elucidate and confirm the compounds' structures (Abdelriheem, Ahmad, & Abdelhamid, 2015).
Antioxidant and Biological Evaluation
A significant application of derivatives similar to the specified compound includes investigating their potential as high-efficiency antioxidants. These studies involve designing novel candidates of derivatives by pairing heterocycles with indole and thiophene to explore their activities against specific inhibitors. The antioxidant activity, evaluated against standardized assays, reveals some candidates displaying higher activity than ascorbic acid, highlighting the compound's relevance in medicinal chemistry for further optimization (Aziz et al., 2021).
Antitumor Activity
Another significant area of application is the evaluation of antitumor activities of new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives. These compounds have been synthesized and tested against various human cancer cell lines, including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma cell lines. The findings suggest that several newly synthesized compounds show potent anticancer activity, comparable to existing treatments like doxorubicin, emphasizing the potential therapeutic applications of these compounds (Hafez & El-Gazzar, 2017).
Antioxidant and Antimicrobial Activities
The synthesis of thiazolidinone, azetidinone encompassing indolylthienopyrimidines, and their subsequent evaluation for antioxidant and antimicrobial activities represent another critical research area. Some synthesized compounds demonstrated promising results in antioxidant and antimicrobial screenings, further supporting the potential use of these compounds in developing new therapeutic agents (Saundane et al., 2012).
Mechanism of Action
The compound contains an indole moiety, which is a common structure in many biologically active compounds . Indole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
The compound also contains a thieno[3,2-d]pyrimidin-4-one moiety. Compounds with this structure have been found to inhibit RIPK1, a kinase involved in necroptosis, a form of programmed cell death .
properties
IUPAC Name |
2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-3-(2-thiophen-2-ylethyl)thieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2S3/c26-19(24-10-7-15-4-1-2-6-18(15)24)14-30-22-23-17-9-13-29-20(17)21(27)25(22)11-8-16-5-3-12-28-16/h1-6,9,12-13H,7-8,10-11,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TULZKMMOJIRZBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CSC3=NC4=C(C(=O)N3CCC5=CC=CS5)SC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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